molecular formula C16H17F2NO2S2 B6541162 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1060194-35-5

2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541162
CAS No.: 1060194-35-5
M. Wt: 357.4 g/mol
InChI Key: FCFVTMGOCRDKNZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms, a sulfonamide group, and a cyclopentyl ring attached to a thiophene moiety. This compound is of interest in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentylmethyl moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure would be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the fluorine atoms or other functional groups.

  • Substitution: : Substitution reactions can occur at different positions on the benzene ring or the cyclopentyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group could yield sulfonyl chlorides or sulfonic acids, while reduction of the fluorine atoms could result in the formation of hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its sulfonamide group suggests possible antimicrobial properties, and its fluorine atoms may enhance its biological activity.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide: : A closely related compound with a similar structure but lacking the methyl group.

  • 2,5-Difluoro-N-(1-(thiophen-2-yl)cyclohexyl)benzenesulfonamide: : Another similar compound with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

2,5-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of fluor

Properties

IUPAC Name

2,5-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S2/c17-12-5-6-13(18)14(10-12)23(20,21)19-11-16(7-1-2-8-16)15-4-3-9-22-15/h3-6,9-10,19H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFVTMGOCRDKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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